molecular formula C20H24ClN7O2 B2995418 3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one CAS No. 920412-62-0

3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one

Cat. No. B2995418
CAS RN: 920412-62-0
M. Wt: 429.91
InChI Key: RPBDBPCQHDFDPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several functional groups including a triazole ring, a piperazine ring, and a ketone group. Triazole rings are often found in pharmaceuticals and biologically important compounds . Piperazine rings are common in drugs and are known for their versatile biological activities. The presence of a ketone group could also contribute to the compound’s reactivity.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, triazole-containing compounds are typically synthesized using a variety of methods . One common method involves the use of 3-amino-1,2,4-triazole .


Molecular Structure Analysis

The compound’s structure is likely to be complex due to the presence of multiple rings and functional groups. Triazoles can exist in two isomeric forms, 1,2,3-triazoles and 1,2,4-triazoles . The specific isomer would depend on the position of the nitrogen atoms in the triazole ring.


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. Triazoles are known to participate in a variety of reactions, including those involving hydrogen-bonding and dipole interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of a triazole ring could contribute to the compound’s ability to form hydrogen bonds, which could affect its solubility and stability .

Scientific Research Applications

Anti-Inflammatory and Anti-Psychotic Applications

Thiophene and its substituted derivatives, which include the compound , have been reported to possess a wide range of therapeutic properties. They have been proven to be effective drugs with biological and physiological functions such as anti-inflammatory and anti-psychotic .

Anti-Arrhythmic and Anti-Anxiety Applications

The compound also shows potential in the treatment of arrhythmia and anxiety disorders. This is due to the therapeutic properties of thiophene and its derivatives .

Anti-Fungal and Antioxidant Applications

The compound has been reported to have anti-fungal and antioxidant properties. This makes it a potential candidate for the development of new anti-fungal medications and antioxidants .

Estrogen Receptor Modulating Applications

The compound has been found to have estrogen receptor modulating properties. This suggests potential applications in the treatment of conditions related to estrogen receptors .

Anti-Mitotic and Anti-Microbial Applications

The compound has been reported to have anti-mitotic and anti-microbial properties. This suggests potential applications in the treatment of conditions related to cell division and microbial infections .

Kinases Inhibiting and Anti-Cancer Applications

The compound has been reported to have kinases inhibiting and anti-cancer properties. This suggests potential applications in the treatment of cancer and conditions related to kinases .

properties

IUPAC Name

3-chloro-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN7O2/c1-20(2,12-21)19(29)27-10-8-26(9-11-27)17-16-18(23-13-22-17)28(25-24-16)14-4-6-15(30-3)7-5-14/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBDBPCQHDFDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one

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